

Synthesis of α,β -Unsaturated Carbonyl Compounds using IBX: Application Notes and Protocols

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Compound of Interest

Compound Name: 2-Iodoxybenzoic acid

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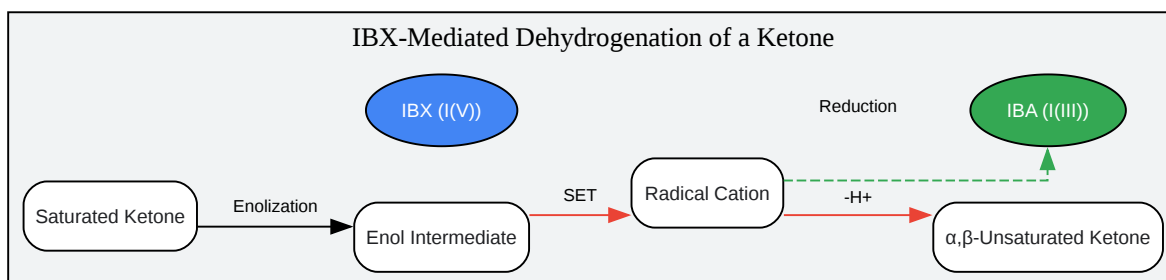
Introduction

2-Iodoxybenzoic acid (IBX) is a hypervalent iodine(V) reagent that has emerged as a versatile and mild oxidant in modern organic synthesis.[1][2] One of its notable applications is the direct conversion of saturated aldehydes and ketones into their corresponding α,β -unsaturated counterparts.[1][3] This method provides a valuable alternative to traditional multi-step sequences or the use of heavy metal oxidants. The reaction can be performed under relatively mild conditions and often proceeds with high efficiency.[4] Initially, the poor solubility of IBX in common organic solvents limited its use to dimethyl sulfoxide (DMSO).[1] However, protocols have been developed that utilize IBX at elevated temperatures in other solvents or at room temperature with the aid of N-oxide additives, significantly broadening its applicability.[5][6]

Reaction Mechanism

The dehydrogenation of carbonyl compounds by IBX is proposed to proceed through a single electron transfer (SET) mechanism.[1][3] The reaction is initiated by the enolization of the carbonyl compound, which is facilitated by IBX.[1] The resulting enol then undergoes a single electron transfer to the iodine(V) center of IBX, generating a radical cation intermediate.[1] Subsequent deprotonation and collapse of this intermediate lead to the formation of the α,β -

unsaturated carbonyl compound and the reduced form of the oxidant, 2-iodosobenzoic acid (IBA).



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Caption: Proposed mechanism for IBX-mediated dehydrogenation of ketones.

Applications and Scope

The IBX-mediated dehydrogenation is applicable to a wide range of aldehydes and ketones, including cyclic and acyclic substrates.^[4] The reaction conditions can be tuned to achieve high yields and selectivity. Fine-tuning of the reaction conditions allows for remarkably selective transformations within multifunctional substrates.

Table 1: Dehydrogenation of Ketones to Enones using IBX

Entry	Substrate	Conditions	Time (h)	Product	Yield (%)
1	Cyclohexanone	IBX (2.0 equiv), DMSO, 80 °C	2	2-Cyclohexen-1-one	85
2	Cyclooctanone	IBX (2.0 equiv), DMSO, 80 °C	3	2-Cycloocten-1-one	90
3	3-Methylcyclohexanone	IBX (2.0 equiv), DMSO, 80 °C	2	3-Methyl-2-cyclohexen-1-one	88
4	Propiophenone	IBX (2.5 equiv), DMSO, 75 °C	12	Phenyl vinyl ketone	74
5	4-tert-Butylcyclohexanone	IBX (2.0 equiv), DMSO/THF, 50 °C	4	4-tert-Butyl-2-cyclohexen-1-one	92
6	Cyclooctanone	IBX·MPO (2.2 equiv), DMSO, 25 °C	12	2-Cycloocten-1-one	95

Data extracted from various sources, including Nicolaou et al.[\[4\]](#)[\[6\]](#)

Table 2: Dehydrogenation of Aldehydes to Enals using IBX

Entry	Substrate	Conditions	Time (h)	Product	Yield (%)
1	Phenylacetaldehyde	IBX (1.3 equiv), DMSO, 25 °C	3	Cinnamaldehyde	79
2	Hydrocinnamaldehyde	IBX (2.0 equiv), DMSO, 65 °C	6	(E)-Cinnamaldehyde	88
3	Cyclohexanecarboxaldehyde	IBX·MPO (2.2 equiv), DMSO, 25 °C	10	1-Cyclohexenecarboxaldehyde	85

Data extracted from various sources, including Nicolaou et al.[\[4\]](#)[\[6\]](#)

Experimental Protocols

Protocol A: High-Temperature Dehydrogenation of Ketones using IBX

This protocol describes the dehydrogenation of a ketone at an elevated temperature using IBX in DMSO.

- To a stirred solution of the ketone (1.0 mmol) in DMSO (5 mL) is added IBX (2.0 mmol, 2.0 equiv).
- The reaction mixture is heated to 80 °C and stirred for 2-4 hours, or until the starting material is consumed as monitored by TLC.
- The reaction mixture is cooled to room temperature and diluted with diethyl ether (20 mL).
- The resulting suspension is filtered through a pad of Celite to remove the insoluble IBA.
- The filtrate is washed with water (3 x 10 mL) to remove the DMSO.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

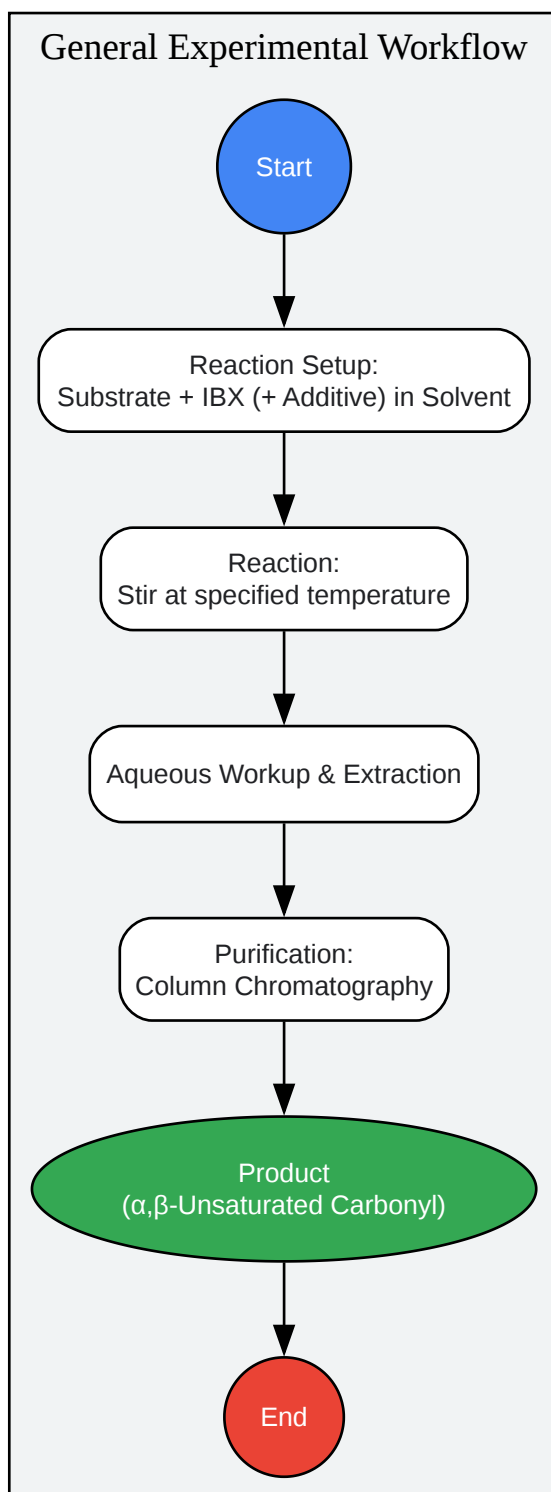
- The crude product is purified by flash column chromatography on silica gel to afford the desired α,β -unsaturated ketone.

Protocol B: Room-Temperature Dehydrogenation of Ketones using IBX and 4-Methoxypyridine-N-Oxide (MPO)

This protocol utilizes an IBX-MPO complex for the dehydrogenation of ketones at ambient temperature.^{[5][6]}

- To a flask containing IBX (2.2 mmol, 2.2 equiv) is added a solution of the ketone (1.0 mmol) and MPO (2.2 mmol, 2.2 equiv) in DMSO (5 mL).
- The reaction mixture is stirred at room temperature (25 °C) for 12-24 hours, monitoring the progress by TLC.
- Upon completion, the reaction is worked up as described in Protocol A (steps 3-7).

Experimental Workflow



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